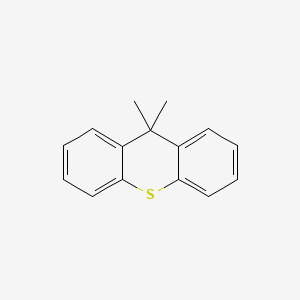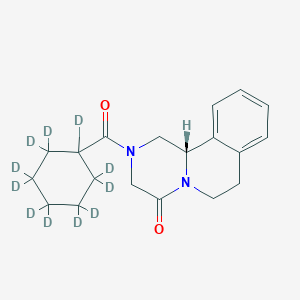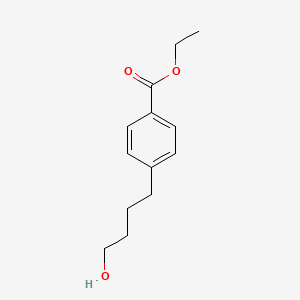![molecular formula C21H14O6 B11928060 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is an aromatic compound with three carboxylic acid groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.
Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to carbon dioxide under specific conditions.
Condensation Reactions: The carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).
Major Products Formed
Reduction: Formation of alcohols.
Oxidation: Formation of carbon dioxide.
Condensation: Formation of amides and esters.
科学研究应用
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Chemistry: Employed in the synthesis of dendrimers and other complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure with three carboxylic acid groups attached to a benzene ring.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Contains two carboxylic acid groups on a benzene ring.
Uniqueness
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and its ability to form stable coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
属性
分子式 |
C21H14O6 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI 键 |
AKCOXFGRLZSRRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)








